
Phosphoric acid, diphenyl ester
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Overview
Description
Phosphoric acid, diphenyl ester is a useful research compound. Its molecular formula is C12H10O4P- and its molecular weight is 249.18 g/mol. The purity is usually 95%.
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Q & A
Basic Research Questions
Q. What are the established synthetic routes for preparing phosphoric acid, diphenyl ester, and what reaction conditions optimize yield?
- Methodology : The compound can be synthesized via esterification of phosphoric acid with phenol derivatives. A common approach involves reacting phosphoryl chloride with phenol in anhydrous conditions, followed by hydrolysis. Key parameters include stoichiometric control (e.g., 2:1 phenol-to-phosphoryl chloride ratio), inert atmosphere, and purification via recrystallization from non-polar solvents. Reaction yields (>70%) are achieved at 80–100°C with catalytic bases like pyridine to neutralize HCl byproducts .
Q. How can researchers determine the solubility of this compound in aqueous and organic solvents?
- Methodology : Solubility is quantified using gravimetric analysis or HPLC. For instance, diphenyl phosphate (a related ester) exhibits low aqueous solubility (2.7 × 10⁻¹ g/L at 24°C), measured by saturating water with the compound, filtering undissolved material, and evaporating the solvent to calculate residual mass. Organic solubility (e.g., in toluene or DCM) is determined similarly, with adjustments for solvent volatility. Temperature-controlled shaking incubators ensure equilibrium .
Q. What spectroscopic methods are recommended for characterizing this compound?
- Methodology : Use ³¹P NMR to confirm the phosphate ester structure (δ ~0 to -5 ppm). IR spectroscopy identifies P=O stretching (~1250–1300 cm⁻¹) and P–O–C aryl bonds (~950 cm⁻¹). Mass spectrometry (EI/ESI) provides molecular ion confirmation (e.g., m/z 250.19 for [M+H]⁺). X-ray crystallography or computational modeling (DFT) validates stereoelectronic effects .
Advanced Research Questions
Q. How do varying catalyst systems and temperatures influence the polymerization efficiency when using this compound as a catalyst?
- Methodology : In ring-opening polymerizations (e.g., β-butyrolactone), phosphoric acid derivatives act as Brønsted acid catalysts. Experimental design should compare catalyst loading (e.g., 10:1 monomer-to-catalyst ratio), temperature (rt to 100°C), and time (24–48 hrs). For example, at 80°C with PPA catalyst, conversion reaches 34%, while higher temperatures (100°C) yield 42% but may degrade the product. Monitor Mn via GPC and adjust reaction quenching protocols to prevent backbiting .
Q. What methodologies resolve contradictions in reported reaction yields for this compound-catalyzed reactions?
- Methodology : Discrepancies often arise from impurities in starting materials (e.g., moisture in phenol) or inconsistent analytical methods. Implement strict anhydrous conditions (Schlenk line) and validate conversion via ¹H NMR integration of monomer vs. polymer peaks. Statistical DOE (Design of Experiments) identifies critical variables (e.g., temp > catalyst purity). For instance, shows 0% conversion at rt vs. 34% at 80°C under identical catalyst loading, emphasizing temperature’s role .
Q. How does structural modification of this compound impact its bioactivity in pesticide formulations?
- Methodology : Introduce substituents (e.g., methylthio groups) to the phenyl ring to enhance lipophilicity and target binding. SAR studies involve synthesizing analogs (e.g., diethyl p-(methylthio)phenyl ester) and testing acetylcholinesterase inhibition via Ellman’s assay. Compare LD₅₀ values in model organisms (e.g., Drosophila) and assess environmental stability via hydrolysis kinetics (pH 5–9, 25–50°C) .
Q. What are the challenges in quantifying trace degradation products of this compound under environmental conditions?
- Methodology : Hydrolysis produces phosphoric acid and phenols, detectable via LC-MS/MS with a C18 column and negative-ion ESI. Challenges include low analyte concentrations (<1 ppb) and matrix interference. Use isotope-labeled internal standards (e.g., ¹³C-phenol) for quantification. Accelerated aging studies (e.g., 50°C, pH 7 buffer) simulate long-term degradation, with kinetics modeled using first-order rate equations .
Properties
Molecular Formula |
C12H10O4P- |
---|---|
Molecular Weight |
249.18 g/mol |
IUPAC Name |
diphenyl phosphate |
InChI |
InChI=1S/C12H11O4P/c13-17(14,15-11-7-3-1-4-8-11)16-12-9-5-2-6-10-12/h1-10H,(H,13,14)/p-1 |
InChI Key |
ASMQGLCHMVWBQR-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C=C1)OP(=O)([O-])OC2=CC=CC=C2 |
Origin of Product |
United States |
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